4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide
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Description
4-methyl-N-(2-oxo-2-(m-tolylamino)ethyl)-N-tosylpiperazine-1-carboxamide, also known as MTAPA, is a chemical compound that has been extensively studied in scientific research. MTAPA is a piperazine derivative and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has demonstrated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their significant cytotoxic activities. For instance, compounds derived from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione reacted with primary amines, leading to 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. These acids, further transformed into 4-N-[2-(dimethylamino)ethyl]carboxamides, exhibited potent cytotoxic properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some compounds even achieved IC(50) values less than 10 nM, highlighting their potential as effective cytotoxins for therapeutic applications (Deady et al., 2003).
Degradation Studies
The degradation kinetics of atrazine and its degradation products with ozone and OH radicals were studied, providing insights into the degradation mechanisms of similar structured compounds in water treatment processes. This research is crucial for understanding how such compounds break down in the environment and the effectiveness of treatment methods in removing harmful residues (Acero et al., 2000).
Herbicide Phytotoxicity and Soil Interactions
Another area of application involves the study of herbicide phytotoxicity as affected by selected properties of soils. This research could provide valuable information on the environmental behavior of similar compounds, their interactions with soil components, and the implications for agricultural practices (Harrison et al., 1976).
properties
IUPAC Name |
4-methyl-N-[2-(3-methylanilino)-2-oxoethyl]-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-17-7-9-20(10-8-17)31(29,30)26(22(28)25-13-11-24(3)12-14-25)16-21(27)23-19-6-4-5-18(2)15-19/h4-10,15H,11-14,16H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKOWRFMNSAMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.